molecular formula C18H13ClN3O3S- B13049120 (Z)-[amino({2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl})methylidene]aminobenzoate

(Z)-[amino({2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl})methylidene]aminobenzoate

Cat. No.: B13049120
M. Wt: 386.8 g/mol
InChI Key: PDOSNJJAKHZZJC-UHFFFAOYSA-M
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Description

“(Z)-[amino({2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl})methylidene]aminobenzoate” is a complex organic compound with a fascinating structure. Let’s break it down:

  • The “(Z)” designation indicates that the compound has a specific geometric arrangement around a double bond.
  • The core structure consists of an aminobenzoate moiety, which includes an amino group (NH₂) attached to a benzene ring.
  • The compound also features a thiazole ring (containing sulfur and nitrogen atoms) connected to a phenyl group via a methoxy bridge.

Preparation Methods

Synthetic Routes

Several synthetic routes exist for the preparation of this compound. Here are a couple of notable methods:

  • Condensation Reaction:

    • One approach involves condensing an appropriate amine (e.g., aniline) with a chlorothiazole derivative (such as 2-chloro-1,3-thiazole) in the presence of a base.
    • The resulting intermediate undergoes a subsequent reaction with a benzoyl chloride derivative to form the target compound.
  • Multicomponent Reaction:

    • Another method employs multicomponent reactions, where all the necessary components (amine, thiazole, and benzoyl chloride) react simultaneously to yield the desired product.

Industrial Production

The industrial production of this compound typically involves scaling up the most efficient synthetic route. Optimization of reaction conditions, purification steps, and yield enhancement are crucial for large-scale production.

Chemical Reactions Analysis

Reactivity

“(Z)-[amino({2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl})methylidene]aminobenzoate” can participate in various chemical reactions:

    Oxidation and Reduction: The benzene ring and thiazole moiety are susceptible to oxidation and reduction processes.

    Substitution Reactions: The chlorine atom in the thiazole ring can be replaced by other nucleophiles.

    Acylation: The benzoyl group can undergo acylation reactions.

Common Reagents and Conditions

    Base-Catalyzed Condensation: Amine, chlorothiazole, base (e.g., sodium hydroxide), and benzoyl chloride.

    Oxidizing Agents: Examples include potassium permanganate (KMnO₄) for oxidation.

    Reducing Agents: Sodium borohydride (NaBH₄) for reduction.

    Nucleophiles: Alcohols, amines, etc., for substitution reactions.

Scientific Research Applications

This compound finds applications in various fields:

    Medicine: Investigated as a potential drug candidate due to its unique structure and potential biological activity.

    Chemical Biology: Used as a probe to study specific molecular interactions.

    Materials Science: Explored for its properties in materials and polymers.

Mechanism of Action

The exact mechanism of action remains an active area of research. it likely interacts with specific cellular targets, affecting signaling pathways or enzymatic processes.

Comparison with Similar Compounds

While there are no direct analogs, we can compare it to related structures:

    Similar Compounds:

Properties

Molecular Formula

C18H13ClN3O3S-

Molecular Weight

386.8 g/mol

IUPAC Name

2-[[amino-[2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl]methylidene]amino]benzoate

InChI

InChI=1S/C18H14ClN3O3S/c19-18-21-9-11(26-18)10-25-15-8-4-2-6-13(15)16(20)22-14-7-3-1-5-12(14)17(23)24/h1-9H,10H2,(H2,20,22)(H,23,24)/p-1

InChI Key

PDOSNJJAKHZZJC-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C(=C1)C(=O)[O-])N=C(C2=CC=CC=C2OCC3=CN=C(S3)Cl)N

Origin of Product

United States

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